REACTION_SMILES
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[C:1]1(=[O:9])[CH2:2][c:3]2[c:4]1[cH:5][cH:6][cH:7][cH:8]2.[OH2:19].[OH:15][N+:16]([O-:17])=[O:18].[S:10](=[O:11])(=[O:12])([OH:13])[OH:14]>>[C:1]1(=[O:9])[CH2:2][c:3]2[c:4]1[cH:5][cH:6][cH:7][c:8]2[N+:16](=[O:15])[O-:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1Cc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=C1Cc2c1cccc2[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |